Tert-butyl 2-[(2,2-dimethylpropyl)amino]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(2,2-dimethylpropylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-10(2,3)8-12-7-9(13)14-11(4,5)6/h12H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIXKBYAIPJCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications As a Key Building Block in Advanced Organic Synthesis
Intermediates in the Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules often relies on the strategic incorporation of well-defined building blocks. The structural features of tert-butyl 2-[(2,2-dimethylpropyl)amino]acetate make it a candidate for such a role. The secondary amine provides a nucleophilic center for further functionalization, while the tert-butyl ester group can serve as a protecting group for a carboxylic acid, which can be deprotected under specific conditions for subsequent reactions.
Scaffold Construction for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The synthesis of these ring systems is a central theme in organic chemistry. Compounds like this compound can serve as precursors to these structures. The secondary amine can participate in cyclization reactions to form a variety of heterocyclic scaffolds. For instance, it can be acylated and then undergo intramolecular condensation or be used in multicomponent reactions to build the heterocyclic core. The bulky neopentyl group can influence the regioselectivity and stereoselectivity of these cyclization reactions, potentially directing the formation of a specific isomer. While specific examples detailing the use of this exact compound in the synthesis of nitrogen-containing heterocycles are not prevalent in the literature, the utility of related amino esters is well-established in forming rings such as piperidines, pyrrolidines, and other complex fused systems.
Precursors for Macrocyclic Compounds
Macrocycles are large ring structures that are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to biological targets. The synthesis of macrocycles often involves a ring-closing step of a linear precursor. This compound can be envisioned as a component of such linear precursors. The secondary amine can be one of the functionalities that participates in the macrocyclization reaction, for example, through amide bond formation or nucleophilic substitution. The steric bulk of the neopentyl and tert-butyl groups might play a role in pre-organizing the linear precursor into a conformation that favors cyclization over intermolecular polymerization, a common side reaction in macrocyclization.
Chiral Auxiliary and Stereoselective Synthesis
Stereoselective synthesis, the ability to produce a single stereoisomer of a chiral molecule, is crucial in the synthesis of pharmaceuticals, where different stereoisomers can have vastly different biological activities. Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.
Enantioselective Transformations
Although this compound is not itself a chiral molecule, it can be used as a prochiral substrate in enantioselective transformations. For example, the α-carbon to the ester carbonyl could be deprotonated and then reacted with an electrophile in the presence of a chiral catalyst. The bulky substituents on the nitrogen and the ester could provide the necessary steric environment for the chiral catalyst to effectively discriminate between the two enantiotopic faces of the resulting enolate, leading to the formation of one enantiomer in excess.
Diastereoselective Syntheses
In diastereoselective synthesis, the goal is to form one diastereomer of a molecule with multiple stereocenters over others. If this compound were to be incorporated into a molecule that already contains a stereocenter, the bulky groups on the amino ester fragment could exert significant steric influence on subsequent reactions at other sites in the molecule. This steric hindrance could block one face of a reactive center, forcing an incoming reagent to attack from the opposite, less hindered face, thereby leading to a high diastereomeric excess of the product.
Applications in Pharmaceutical Intermediate Synthesis
Role in the Synthesis of Drug Scaffolds
The structural framework of a drug molecule, often referred to as its scaffold, is crucial for its biological activity. The incorporation of sterically hindered fragments can significantly influence a drug's potency, selectivity, and pharmacokinetic properties. While direct examples of the use of this compound in marketed drugs are not extensively documented in publicly available literature, its utility can be inferred from the well-established role of similar hindered amino esters in medicinal chemistry.
The neopentyl group, in particular, can serve as a bioisostere for other bulky substituents, helping to fine-tune the fit of a drug candidate into the binding pocket of a target protein. The tert-butyl ester, on the other hand, acts as a protecting group for the carboxylic acid functionality, which can be deprotected under specific conditions to reveal a reactive handle for further molecular elaboration or to serve as a key interacting group in the final drug molecule.
Table 1: Potential Contributions to Drug Scaffold Properties
| Feature of this compound | Potential Impact on Drug Scaffold |
| Steric hindrance from the neopentyl group | Can enhance selectivity by preventing off-target binding. |
| Lipophilicity of the alkyl groups | May improve membrane permeability and oral bioavailability. |
| Protected carboxylic acid | Allows for sequential synthetic steps without unwanted side reactions. |
| Secondary amine | Provides a point for further functionalization and diversification of the scaffold. |
Precursors for Bioactive Molecule Analogs
The synthesis of analogs of known bioactive molecules is a cornerstone of drug discovery, allowing for the exploration of structure-activity relationships (SAR). This compound provides a versatile platform for the generation of novel analogs. By incorporating this building block, medicinal chemists can systematically modify a lead compound to improve its therapeutic profile.
For instance, the secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. The resulting derivatives can then be tested for their biological activity, providing valuable data on how structural changes impact efficacy and safety. The synthesis of libraries of compounds based on this core structure can accelerate the identification of new drug candidates.
Contributions to Agrochemical and Material Science Intermediate Synthesis
The utility of this compound extends beyond pharmaceuticals into the fields of agrochemicals and material science, where the introduction of sterically hindered moieties can lead to desirable properties.
In the design of new pesticides and herbicides, the incorporation of bulky alkyl groups can enhance the compound's stability in the environment and influence its mode of action. The specific structural features of this amino ester can be leveraged to create novel active ingredients with improved efficacy and selectivity.
In material science, sterically hindered amines are known to be effective as light stabilizers and antioxidants in polymers. While specific research on this compound in this context is limited, the principles governing the function of hindered amine light stabilizers (HALS) suggest its potential utility. The bulky groups can scavenge free radicals that are formed during photodegradation, thereby extending the lifespan of the material.
Table 2: Research Findings on Related Sterically Hindered Amines
| Application Area | Finding |
| Polymer Science | Sterically hindered amines are highly effective stabilizers against photodegradation in polymers. |
| Agrochemicals | The introduction of bulky substituents can lead to enhanced biological activity and metabolic stability in pesticide candidates. |
| Organic Synthesis | The tert-butyl ester group is a robust protecting group that can be selectively removed under acidic conditions. |
This compound stands as a testament to the importance of specialized building blocks in modern organic synthesis. Its unique steric and electronic properties provide chemists with a powerful tool for the construction of complex and functionally diverse molecules. While the full scope of its applications continues to be explored, its potential to contribute to the development of new pharmaceuticals, agrochemicals, and advanced materials is clear. Further research into the reactivity and utility of this compound is poised to unlock new avenues for innovation across various scientific disciplines.
Mechanistic and Theoretical Investigations
Reaction Mechanism Elucidation for Synthetic Transformations
The primary synthetic route to tert-butyl 2-[(2,2-dimethylpropyl)amino]acetate involves the nucleophilic substitution reaction between neopentylamine (B1198066) (2,2-dimethylpropylamine) and tert-butyl bromoacetate (B1195939). This transformation is a classic example of N-alkylation of a primary amine with an α-halo ester. libretexts.org The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.
In this proposed mechanism, the lone pair of electrons on the nitrogen atom of neopentylamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in tert-butyl bromoacetate. This attack occurs from the backside relative to the leaving group (bromide), leading to a pentacoordinate transition state. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is expelled. A subsequent deprotonation step, typically effected by a second molecule of the starting amine or an added non-nucleophilic base, neutralizes the resulting ammonium salt to yield the final product, this compound.
A significant challenge in this synthesis is the substantial steric hindrance posed by both reactants. The neopentyl group on the amine and the tert-butyl group on the ester sterically shield the reactive centers, which can dramatically slow the reaction rate compared to less hindered analogs. youtube.commasterorganicchemistry.com However, this steric bulk also provides a key advantage in terms of selectivity. The product, a secondary amine, is significantly more hindered than the starting primary amine. This increased steric bulk around the product's nitrogen atom disfavors a second alkylation event, thus preventing the formation of tertiary amine byproducts and leading to high selectivity for the desired mono-alkylated product. masterorganicchemistry.com
Table 1: Reactants in the Synthesis of this compound
| Reactant Name | Role | Key Structural Feature |
|---|---|---|
| Neopentylamine | Nucleophile | Sterically bulky neopentyl group |
| Tert-butyl bromoacetate | Electrophile / Alkylating Agent | Tert-butyl ester group; Bromine leaving group |
Spectroscopic Studies for Mechanistic Insights
While specific spectroscopic studies dedicated to elucidating the mechanism of this particular reaction are not extensively documented, standard spectroscopic techniques would be instrumental for such an investigation. In-situ monitoring of the reaction progress can provide valuable mechanistic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for tracking the reaction. The disappearance of the N-H protons of neopentylamine and the appearance of a new N-H signal for the secondary amine product could be monitored. Changes in the chemical shifts of the α-carbons in both the amine and the acetate (B1210297) would confirm bond formation. Furthermore, advanced techniques like ¹⁵N NMR could be employed, using ¹⁵N-labeled neopentylamine to directly observe the change in the nitrogen's chemical environment from a primary amine to a secondary amine intermediate and finally to the product. This method has been successfully used to identify intermediates in other amine-based reactions. researchgate.net
Infrared (IR) Spectroscopy : The progress of the alkylation can be followed by monitoring the N-H stretching vibrations. Primary amines, like neopentylamine, typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region. The secondary amine product would exhibit only a single N-H stretching band in the same region. pressbooks.pub The disappearance of the doublet and the emergence of a singlet would signify the conversion of the starting material to the product.
Mass Spectrometry (MS) : ESI-MS could be used to detect the protonated form of the product as it is formed. It could also potentially identify the ammonium salt intermediate before the final deprotonation step, providing direct evidence for the proposed reaction pathway.
Kinetic Studies and Rate Law Determination
Kinetic studies are essential for quantitatively understanding the impact of steric hindrance on the reaction rate. For the S_N2 reaction between neopentylamine and tert-butyl bromoacetate, the reaction is expected to follow second-order kinetics.
The rate law would be expressed as: Rate = k [Neopentylamine] [Tert-butyl bromoacetate]
Here, k is the rate constant. The magnitude of k is highly sensitive to steric effects. Both the nucleophile (neopentylamine) and the electrophile (tert-butyl bromoacetate) are sterically demanding, which significantly hinders the formation of the required backside attack geometry for the S_N2 transition state. This steric clash increases the activation energy of the reaction, resulting in a much smaller rate constant (k) compared to the alkylation of less bulky amines like ethylamine with methyl bromide. youtube.com
Reaction Progress Kinetic Analysis (RPKA) could be employed to rigorously study the reaction mechanism. By running the reaction under various initial concentrations and monitoring the concentrations of reactants and products over time, one can confirm the proposed rate law and identify any potential complexities, such as catalyst inhibition or deactivation if a catalyst were used. acs.orgnih.gov For this non-catalyzed reaction, kinetic analysis would precisely quantify the severe rate reduction caused by the steric bulk of the neopentyl and tert-butyl groups.
Computational Chemistry and Molecular Modeling
Computational methods provide deep insights into the structural and electronic factors governing the reactivity of this compound and its synthesis.
DFT Calculations for Transition State Analysis
Density Functional Theory (DFT) is a powerful computational tool for investigating the reaction mechanism at a molecular level. For the S_N2 synthesis of the title compound, DFT calculations could be used to model the reaction pathway and characterize the transition state (TS).
Using a suitable functional (such as B3LYP or OLYP) and basis set (like TZ2P), the geometries of the reactants, the transition state, and the products can be optimized. researchgate.net The transition state would be characterized as a first-order saddle point on the potential energy surface, featuring a single imaginary frequency corresponding to the C-N bond formation and C-Br bond cleavage.
Key parameters that would be analyzed from a DFT study include:
Activation Energy (E_a) : The energy difference between the reactants and the transition state. This value would be expected to be significantly high, computationally confirming the slow nature of the reaction due to steric hindrance.
Transition State Geometry : Analysis of bond lengths in the TS would show a partially formed C-N bond and a partially broken C-Br bond around a pentacoordinate carbon atom.
Reaction Enthalpy (ΔH_rxn) : The energy difference between the products and reactants, indicating whether the reaction is exothermic or endothermic.
Such calculations have been benchmarked for S_N2 reactions and provide reliable insights into reaction barriers and mechanisms. researchgate.netmdpi.com
Conformational Analysis and Steric Effects (e.g., tert-butyl effects)
The conformational flexibility and steric profile of this compound are dominated by its two bulky alkyl groups.
Conformational Preferences : Rotation around the various single bonds (C-N, C-C, C-O) leads to multiple possible conformers. Computational analysis can identify the lowest energy (most stable) conformations. It is expected that staggered conformations, which minimize torsional strain and steric clashes between the bulky groups, will be strongly preferred, similar to the anti-conformation in n-butane. unacademy.com The molecule will adopt a spatial arrangement that maximizes the distance between the neopentyl and tert-butyl moieties.
Quantification of Steric Hindrance : The steric bulk of the neopentylamino group can be quantified using computational models. The percent buried volume (%V_Bur) is a modern parameter used to measure the steric hindrance of a ligand or functional group. rsc.orgresearchgate.net A high %V_Bur value for the neopentylamino group would be expected, quantitatively describing its steric impact. This extreme steric hindrance can lead to unusual geometric properties, such as a tendency for the nitrogen atom to become more planar (deviating from the typical sp³ pyramidal geometry) to alleviate steric strain. rsc.org
Table 2: Key Groups Contributing to Steric Effects
| Group Name | Location | Impact |
|---|---|---|
| Neopentyl | Attached to Nitrogen | Shields the nitrogen lone pair, hindering nucleophilic attack and further alkylation. |
Prediction of Reactivity and Selectivity
Computational models can be used to predict the chemical behavior of the molecule.
Reactivity Prediction : The steric and electronic properties calculated through DFT can predict the molecule's reactivity. The high steric hindrance around the nitrogen atom, quantified by parameters like %V_Bur, would predict low nucleophilicity for the secondary amine product. researchgate.net This supports the experimental observation that over-alkylation to form a tertiary amine is difficult. Likewise, the tert-butyl ester's carbonyl group is sterically shielded, predicting lower reactivity towards nucleophiles compared to a methyl or ethyl ester.
Selectivity Prediction : The primary synthetic challenge in amine alkylation is often controlling the degree of alkylation (mono- vs. di- vs. tri-alkylation). masterorganicchemistry.com Computational modeling of the transition states for both the first and second alkylation steps would provide a quantitative basis for the observed selectivity. The calculated activation energy for the second alkylation (reaction of the secondary amine product with another molecule of tert-butyl bromoacetate) would be substantially higher than for the first alkylation. This large energy difference would computationally confirm that the mono-alkylation product is formed with high selectivity, as the second reaction is kinetically prohibitive under normal conditions.
Stereochemical Analysis and Chiral Recognition Studies
A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the stereochemical analysis and chiral recognition of this compound. While research into the stereochemistry of amino acid esters and the principles of chiral recognition is extensive, dedicated investigations into this particular compound, featuring the sterically demanding neopentyl group attached to the nitrogen atom, have not been reported.
In the broader context of N-substituted amino acid esters, stereochemical integrity is a critical aspect, particularly during synthesis. Methodologies have been developed for the enantioselective synthesis of various N-substituted α-amino esters, often employing biocatalytic approaches such as imine reductases to achieve high yields and excellent enantioselectivities. These methods are crucial for producing specific stereoisomers of chiral amino esters, which are valuable intermediates in the pharmaceutical industry.
The principles of chiral recognition involve the differential interaction between a chiral selector (such as a chiral stationary phase in chromatography or a chiral host molecule) and the enantiomers of a chiral analyte. This recognition is governed by the formation of transient diastereomeric complexes, and the stability of these complexes determines the degree of separation or recognition. For amino acid derivatives, chiral recognition is influenced by factors such as hydrogen bonding, steric hindrance, and electrostatic interactions.
The presence of the bulky neopentyl group in this compound would be expected to play a significant role in any potential chiral recognition event. Steric hindrance is a key factor in how a molecule interacts with a chiral environment. A larger substituent can create a more defined three-dimensional structure, which may lead to more selective interactions with a chiral receptor or stationary phase. However, excessive steric bulk can also hinder the necessary interactions for effective chiral recognition.
Studies on analogous compounds, such as amino acid esters with other bulky substituents, have demonstrated that the nature of the N-alkyl group can significantly influence enantioseparation. For instance, research on neopentyldimedone-derivatized amino acids has shown that the conformational flexibility and steric demand of the substituent impact chiral recognition on anion exchanger stationary phases. researchgate.net Similarly, studies on chiral recognition of amino acid esters using glucose-based receptors have highlighted the role of steric hindrance from bulky side chains in determining binding affinity and enantioselectivity.
Given the lack of direct experimental data for this compound, any discussion of its specific stereochemical properties or chiral recognition behavior remains speculative. Future research would be necessary to elucidate these characteristics, likely involving techniques such as chiral chromatography (HPLC or GC) with various chiral stationary phases, or spectroscopic methods like NMR in the presence of chiral solvating agents or shift reagents. Such studies would provide valuable insights into the influence of the neopentyl group on the stereochemistry and intermolecular interactions of this compound.
Detailed Research Findings
As no specific research on the stereochemical analysis or chiral recognition of this compound has been published, there are no detailed research findings to report.
Data Tables
Due to the absence of specific experimental studies on the stereochemical properties of this compound, no data tables can be generated.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Methods for Synthesis
There is no available research detailing novel catalytic methods specifically for the synthesis of Tert-butyl 2-[(2,2-dimethylpropyl)amino]acetate. Standard synthetic routes for similar N-substituted glycine (B1666218) esters typically involve the alkylation of an amine with a haloacetate, but studies focused on optimizing this process with advanced catalytic systems for this specific compound are absent from the literature.
Exploration of New Chemical Reactivity Profiles
The chemical reactivity of this compound remains unexplored in published literature. While its structure—a secondary amine coupled with a tert-butyl ester—suggests potential for a range of reactions (e.g., N-acylation, N-alkylation, ester hydrolysis or transesterification), no specific studies have been conducted to formally document its reactivity profile, reaction kinetics, or substrate scope.
Integration into Flow Chemistry and Automated Synthesis Platforms
There are no documented instances of this compound being integrated into flow chemistry or automated synthesis platforms. Research in this area would typically involve developing protocols for its continuous production or its use as a building block in an automated multi-step synthesis, but such studies have not been published.
Sustainable and Biocatalytic Approaches
The application of sustainable or biocatalytic methods to the synthesis or modification of this compound has not been reported. Investigations into greener synthetic routes, use of renewable starting materials, or enzymatic transformations involving this compound are currently absent from the scientific record.
Design of Advanced Synthetic Methodologies for Complex Targets
While this compound is sold as a "versatile small molecule scaffold" or "building block," there are no published examples of its use in the design of advanced synthetic methodologies or its incorporation into the synthesis of complex molecular targets. cymitquimica.com Its potential as a key intermediate or fragment in total synthesis or medicinal chemistry has not yet been realized in peer-reviewed literature.
Q & A
Basic: What are the optimal synthetic routes for Tert-butyl 2-[(2,2-dimethylpropyl)amino]acetate, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves reacting tert-butyl acetate derivatives with 2,2-dimethylpropylamine under controlled conditions. Key factors include:
- Temperature: Elevated temperatures (e.g., 60–80°C) enhance reaction rates but may increase side-product formation.
- Solvent choice: Polar aprotic solvents like DMF or THF improve solubility of intermediates, while non-polar solvents favor selective coupling .
- Catalysts: Acidic or basic catalysts (e.g., HOBt/DCC for amidation) can improve coupling efficiency.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical for isolating the product with >95% purity. Yields often exceed 70% under optimized protocols .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 1.4–1.5 ppm confirm the tert-butyl group; δ 3.2–3.4 ppm corresponds to the methylene adjacent to the amine.
- ¹³C NMR: Signals at ~80 ppm (tert-butyl carbonyl) and ~170 ppm (ester carbonyl) validate the backbone .
- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ or [M+Na]⁺ ions).
- IR Spectroscopy: Absorbance at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O, if applicable) .
Advanced: How can computational chemistry methods be applied to predict reaction pathways and optimize synthesis?
Answer:
Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., GRRM or AFIR) model potential intermediates and transition states. For example:
- Transition State Analysis: Identifies energy barriers for amine-ester coupling, guiding solvent/catalyst selection .
- Solvent Effects: COSMO-RS simulations predict solvation energies to optimize solvent polarity and reaction kinetics .
- Machine Learning: Training models on existing reaction datasets (e.g., USPTO) can propose novel synthetic routes or predict side reactions .
These methods reduce experimental trial-and-error and enable rapid condition optimization .
Advanced: What strategies are recommended for resolving discrepancies in experimental data during mechanistic studies?
Answer:
- Cross-Validation: Compare experimental results (e.g., kinetic data) with computational predictions to identify outliers .
- Isotopic Labeling: Use ¹⁵N-labeled amines to trace reaction pathways and confirm intermediate structures via MS/MS .
- Controlled Replicates: Repeat experiments under varying conditions (e.g., pH, temperature) to isolate confounding variables .
- Meta-Analysis: Aggregate data from structurally similar compounds (e.g., tert-butyl 2-(4-formylphenoxy)acetate) to identify trends in reactivity or stability .
Basic: How can researchers validate purity when supplier-provided analytical data is unavailable or incomplete?
Answer:
- In-House Characterization: Perform NMR, HPLC, and elemental analysis to confirm identity and purity. For example, HPLC with a C18 column (acetonitrile/water mobile phase) can detect impurities at <1% levels .
- Comparative Spectroscopy: Cross-reference spectral data with structurally analogous compounds (e.g., tert-butyl 2-(4-hydroxyphenyl)acetate) to validate functional groups .
- Third-Party Testing: Collaborate with analytical facilities for advanced techniques like X-ray crystallography (see [ ] for crystal structure protocols).
Advanced: How does the tert-butyl group influence the compound’s stability and reactivity in biological or catalytic applications?
Answer:
- Steric Effects: The bulky tert-butyl group reduces nucleophilic attack on the ester carbonyl, enhancing stability in aqueous media .
- Solubility: The hydrophobic tert-butyl moiety improves lipid solubility, making the compound suitable for membrane permeability studies .
- Catalytic Applications: In Pd-catalyzed couplings, the tert-butyl group minimizes undesired π-π interactions, improving regioselectivity .
Basic: What are the recommended storage conditions to ensure long-term stability of this compound?
Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
- Moisture Control: Use desiccants (e.g., silica gel) and avoid aqueous solvents unless required for reaction .
- Light Sensitivity: Protect from UV light to prevent degradation of the amine group .
Advanced: How can researchers address conflicting data in bioactivity assays involving this compound?
Answer:
- Dose-Response Curves: Establish linearity across concentrations (e.g., 1–100 μM) to rule out assay saturation .
- Cellular Uptake Studies: Use fluorescent analogs (e.g., tert-butyl 2-(4-formylphenoxy)acetate with FITC tags) to quantify intracellular accumulation .
- Orthogonal Assays: Validate results using complementary techniques (e.g., SPR for binding affinity vs. ELISA for functional activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
